1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone
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Overview
Description
1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by its anthraquinone core structure, substituted with a hydroxy group at position 1 and a (2-methoxyphenyl)amino group at position 4. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Reactions: Utilizing catalysts such as palladium or copper to facilitate the substitution reactions.
Optimized Conditions: Controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The compound can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts for substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It can induce oxidative stress, leading to cell damage and apoptosis.
Comparison with Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the methoxy group, leading to different chemical properties and applications.
1-Hydroxy-4-((2-hydroxyphenyl)amino)anthraquinone: Similar structure but with a hydroxy group instead of a methoxy group, affecting its reactivity and biological activity.
Uniqueness: 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and (2-methoxyphenyl)amino groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
73615-74-4 |
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Molecular Formula |
C21H15NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-hydroxy-4-(2-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO4/c1-26-17-9-5-4-8-14(17)22-15-10-11-16(23)19-18(15)20(24)12-6-2-3-7-13(12)21(19)25/h2-11,22-23H,1H3 |
InChI Key |
OYLXVFVDAAGGPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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